![molecular formula C26H21F3O3 B605415 AMG-837 CAS No. 865231-46-5](/img/structure/B605415.png)
AMG-837
科学的研究の応用
Chemical Properties and Structure
The molecular formula of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is C26H21F3O3, with a molecular weight of 438.44 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound effectively reduced cell viability in human breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated. It has shown significant inhibition against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism behind its antimicrobial action may be attributed to the trifluoromethyl group, which enhances lipophilicity and membrane penetration .
Synthesis Techniques
The synthesis of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid typically involves multi-step organic reactions. Key methods include:
- Starting Materials : The synthesis begins with commercially available precursors that contain the biphenyl and methoxy functionalities.
- Reactions : Common reactions used in the synthesis include nucleophilic substitutions and coupling reactions to form the desired carbon-carbon bonds.
- Purification : After synthesis, purification techniques such as column chromatography are employed to isolate the target compound from by-products.
Potential Therapeutic Applications
Given its biological activities, (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid shows potential for therapeutic applications in:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells.
- Infection Control : As an antimicrobial agent against resistant bacterial strains.
Case Study 1: Anticancer Activity
In a study published in RSC Advances, researchers synthesized various derivatives of (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid and evaluated their anticancer activity. The findings indicated that certain derivatives exhibited enhanced potency against breast cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antimicrobial properties against Mycobacterium smegmatis. The study concluded that (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid had a minimum inhibitory concentration comparable to leading antibiotics, suggesting its potential as a new therapeutic agent for treating bacterial infections .
作用機序
AMG-837は、GPR40受容体の部分アゴニストとして作用することで効果を発揮します。 This compoundによるGPR40の活性化は、膵臓β細胞からのグルコース依存性インスリン分泌の刺激につながります . このメカニズムには、this compoundがGPR40受容体に結合し、GTPγS結合、イノシトールリン酸蓄積、カルシウムフラックスアッセイなどの細胞内シグナル伝達イベントのカスケードを引き起こすことが含まれます . これらのイベントは最終的に、インスリン分泌の増強と血液中の血糖値の低下につながります .
生化学分析
Biochemical Properties
AMG-837 is a potent partial agonist on the GPR40 receptor . It stimulates inositol phosphate accumulation with an EC50 of 7.861.2 nM . This interaction with the GPR40 receptor is crucial for its role in biochemical reactions .
Cellular Effects
This compound potentiates glucose-stimulated insulin secretion in vitro and in vivo . This indicates that this compound has significant effects on cellular processes, particularly those related to glucose metabolism and insulin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a GPR40 agonist . It binds to the GPR40 receptor, leading to the activation of inositol phosphate accumulation and Ca2+ flux assays . This binding interaction is key to its ability to enhance insulin secretion and lower glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to persist over time . For instance, the improvement in glucose excursions persisted following daily dosing of this compound for 21-days in Zucker fatty rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . Acute administration of this compound lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose metabolism and insulin secretion . It interacts with the GPR40 receptor, which plays a key role in these metabolic processes .
準備方法
合成経路と反応条件
AMG-837の合成には、ラセミ体アリルアルコールのイリジウム触媒による不斉置換のための汎用性の高い方法が用いられます。 この方法は、GPR40受容体アゴニストであるthis compoundの合成例です . 合成の鍵となるステップには、銅触媒によるラジカルリレープロセスによるベンジルC-H結合のエナンチオ選択的アルキニル化が含まれます . このプロセスは、構造的に多様なベンジルアルキンを、優れたエナンチオ選択性で良好な収率で容易に合成することができます .
工業的生産方法
This compoundの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 このプロセスには、高スループットスクリーニングヒットとリード最適化を用いて、最も効率的な合成経路を特定することが含まれます . 生産方法は、臨床および商業用途のために大量に生産できるよう、スケーラブルで費用対効果の高い設計になっています .
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、さまざまな酸化生成物を生成するために酸化することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用することができます。
置換: この化合物は、特定の官能基を他の官能基に置換するために置換反応を起こすことができます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
触媒: パラジウムや銅触媒など、置換反応用。
生成される主要な生成物
This compoundを含む反応から生成される主要な生成物には、化合物の基本構造を保持しながら、新しい官能基を導入したさまざまな誘導体が含まれます。 これらの誘導体は、構造活性相関を研究し、化合物の薬理学的特性を最適化するために使用することができます .
科学研究への応用
This compoundは、次のようないくつかの科学研究への応用があります。
化学: この化合物は、GPR40アゴニストの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: this compoundは、グルコース代謝とインスリン分泌におけるGPR40の役割を研究するために使用されます。
医学: この化合物は、インスリン分泌を促進し、血糖値を低下させる能力があるため、2型糖尿病の潜在的な治療法として研究されています.
化学反応の分析
Types of Reactions
AMG-837 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or copper catalysts for substitution reactions.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core structure of the compound while introducing new functional groups. These derivatives can be used to study the structure-activity relationship and optimize the pharmacological properties of the compound .
類似化合物との比較
AMG-837は、次のような他の類似化合物と比較されます。
TAK-875: 2型糖尿病の治療の可能性について研究されている別のGPR40アゴニストです.
LY2881835: GPR40アゴニストとして作用するフェニルプロピオン酸誘導体です.
This compoundの独自性
This compoundは、GPR40受容体の強力な部分アゴニストとして作用する能力が特徴です。これにより、インスリン分泌を促進し、血糖値を効果的に低下させることができます。 その高い標的選択性と効力は、2型糖尿病の治療のための有望な候補となっています .
生物活性
(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is a synthetic compound notable for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group attached to a biphenyl moiety and a hex-4-ynoic acid backbone. Its molecular formula is , indicating significant lipophilicity due to the presence of fluorinated groups which can enhance membrane permeability.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro. It seems to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
The exact mechanisms by which (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : There is evidence that it may interact with various cellular receptors, influencing downstream signaling pathways critical for cell survival and proliferation.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction in cytokine production | |
Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.
特性
IUPAC Name |
(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNBMMVVZRSGH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676764 | |
Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865231-46-5 | |
Record name | AMG-837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。